Lipophilicity (LogP) Comparison: 3,4-Dibromo-5-nitrotertbutylbenzene vs. Non-tert-butylated Structural Analog
The predicted LogP of 3,4-dibromo-5-nitrotertbutylbenzene is 4.94, approximately 0.48 log units higher than the structurally related non-tert-butylated analog 1-bromo-4-(1-bromo-2-methyl-2-nitropropyl)benzene (LogP = 4.46), which shares the same molecular formula but lacks the aromatic tert-butyl substitution . This increased lipophilicity arises from the bulky, hydrophobic tert-butyl group directly attached to the aromatic ring and may translate to improved membrane permeability and altered partitioning behavior in biological assays or liquid-liquid extraction workflows .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 4.9405 |
| Comparator Or Baseline | 1-Bromo-4-(1-bromo-2-methyl-2-nitropropyl)benzene (CAS 86705-89-7): LogP = 4.4636 |
| Quantified Difference | ΔLogP = +0.48 (target more lipophilic by 0.48 log units, ~3× higher partition) |
| Conditions | Predicted LogP values from Chemsrc database; computational method not specified |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.48 LogP difference can significantly impact compound solubility, protein binding, and cellular permeability profiles, making the target compound a distinct choice when higher lipophilicity is required.
